molecular formula C6H7O2P B1677674 Phenylphosphinic acid CAS No. 1779-48-2

Phenylphosphinic acid

Cat. No. B1677674
CAS RN: 1779-48-2
M. Wt: 142.09 g/mol
InChI Key: MLCHBQKMVKNBOV-UHFFFAOYSA-N
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Description

Phenylphosphinic acid, also known as phenylphosphonous acid, is an antioxidant and an intermediate for metallic-salt formation . It is also used as an accelerator for organic peroxide catalysts . It is used as an additive in unsaturated polyester PU resin and can be added into nylon to improve its polymerization degree .


Synthesis Analysis

Phenylphosphinic acid can be synthesized from dialkyl or diaryl phosphonate . The mono- and diesterification of phenylphosphonic acid were evaluated considering the microwave (MW)-assisted direct esterification, and the alkylating esterification . Phenylphosphinic acid is also found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford the corresponding 6-unsubstituted dihydropyrimidinones in high to excellent yields .


Molecular Structure Analysis

The molecular formula of Phenylphosphinic acid is C6H7O2P . The molecular weight is 142.09 g/mol . The InChI is InChI=1S/C6H7O2P/c7-9 (8)6-4-2-1-3-5-6/h1-5H, (H,7,8) and the InChIKey is MLCHBQKMVKNBOV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphonic acids, including Phenylphosphinic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .


Physical And Chemical Properties Analysis

Phenylphosphinic acid has a molecular weight of 142.09 g/mol . It has a melting point of 83-85 °C and a boiling point of 180 °C . It has a density of 1.376 and is slightly soluble in DMSO and water when heated .

Scientific Research Applications

Phenylphosphinic Acid: A Comprehensive Analysis of Scientific Research Applications

Catalysis in Organic Synthesis: Phenylphosphinic acid is utilized as a catalyst in the synthesis of various organic compounds. It has been found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford dihydropyrimidinones, which are an interesting class of heterocycles .

Flame Retardancy: In the field of materials science, phenylphosphinic acid is used to enhance flame retardant properties. It has been employed in conjunction with zinc hydroxystannate nanoparticles to modify graphene oxide, which then reduces flammability and smoke suppression in epoxy resin .

Coordination Chemistry: Due to its structural analogy with the phosphate moiety, phenylphosphinic acid is used in coordination chemistry for complexing metals such as yttrium and as a pH-sensitive NMR probe .

Biological Systems: Phenylphosphinic acid plays a role in understanding biological systems due to its structural similarity to phosphonates, which are important reagents in organic transformations and have applications in laboratory chemicals and potentially as food, drug, pesticide, or biocidal product use .

Nanotechnology: The compound’s ability to complex with metals makes it a valuable precursor for creating crystalline hybrid materials containing manganese, nickel, or lanthanides, which have applications in nanotechnology .

Chemical Properties Study: Kinetics of oxidation of phenylphosphinic acid by metal and non-metal oxidants has been investigated, contributing to the understanding of its chemical properties and reactivity .

Mechanism of Action

Target of Action

Phenylphosphinic acid is a phosphinic acid derivative that has been studied for its potential anti-neoplastic effects . The primary targets of this compound are human cell cultures, specifically keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells .

Mode of Action

Phenylphosphinic acid interacts with its targets by modulating gene expression . For instance, it has been observed to cause downregulation of the Bid gene in SAOS-2 cells . This modulation of gene expression can lead to changes in cell behavior, potentially contributing to the compound’s anti-neoplastic effects.

Biochemical Pathways

It is known that phosphinic acids and their derivatives can act as bioisosteric groups, mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that phenylphosphinic acid may interfere with various biochemical pathways, leading to its observed effects on cell behavior.

Pharmacokinetics

The compound’s solubility in water and dmso suggests that it may have good bioavailability.

Result of Action

Phenylphosphinic acid has shown promising anti-neoplastic activity in vitro. In studies on SAOS-2 cells, treatment with the compound resulted in a decrease in cell viability to 55%, as well as features of apoptosis . These results suggest that phenylphosphinic acid may have potential as a therapeutic agent for osteosarcoma.

Safety and Hazards

Phenylphosphinic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

There is a growing interest in reactions involving PH3, which can be generated cleanly and safely via digestion of cheap metal phosphides with acids . This could potentially open up new avenues for the synthesis and application of Phenylphosphinic acid in the future .

properties

IUPAC Name

hydroxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVWTDLQQGKSV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923631, DTXSID80859679
Record name [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
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Record name CERAPP_16137
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Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phosphinic acid, P-phenyl-
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Product Name

Phenylphosphinic acid

CAS RN

121-70-0, 1779-48-2
Record name Phosphinic acid, phenyl-
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Record name Phenylphosphinic acid
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Record name Phosphinic acid, P-phenyl-
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Record name [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
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Record name Phenylphosphinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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